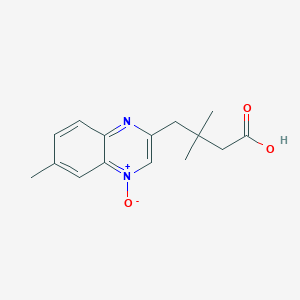
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is a complex organic compound with a unique structure that includes a quinoxaline ring, a butanoic acid chain, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide typically involves multiple steps, starting with the formation of the quinoxaline ring This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound The butanoic acid chain is then introduced through a series of reactions, including alkylation and oxidation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring or the oxide group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring or the butanoic acid chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline or butanoic acid derivatives.
科学研究应用
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The butanoic acid chain and the oxide group can also influence the compound’s overall reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
相似化合物的比较
Quinoxaline: A simpler compound with a similar ring structure but lacking the butanoic acid chain and oxide group.
2,3-Dimethylquinoxaline: Similar in structure but with different substituents on the quinoxaline ring.
4-Hydroxy-2-quinolone: Another quinoxaline derivative with different functional groups.
Uniqueness: 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is unique due to its combination of a quinoxaline ring, a butanoic acid chain, and multiple methyl groups This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoxaline derivatives
属性
CAS 编号 |
77147-78-5 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-(6-methyl-4-oxidoquinoxalin-4-ium-2-yl)butanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-5-12-13(6-10)17(20)9-11(16-12)7-15(2,3)8-14(18)19/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
InChI 键 |
XVRHQBFEKZDBLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=[N+](C=C(N=C2C=C1)CC(C)(C)CC(=O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-Ethylpyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
![2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol](/img/structure/B6009780.png)
![2-[(2Z)-2-[(E)-1-(furan-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![1-methyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]azepane-2-carboxamide](/img/structure/B6009794.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![methyl N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}glycinate](/img/structure/B6009827.png)
![1-[2-methoxy-5-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6009830.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B6009841.png)

![2-(Benzo[d][1,3]dioxol-5-yl)quinazolin-4(1H)-one](/img/structure/B6009868.png)
![Methyl 4-oxo-4-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
